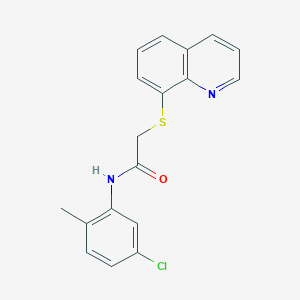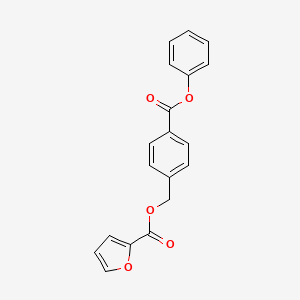![molecular formula C19H17NO3 B5830777 N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide, also known as BI-1, is a small molecule that has been studied extensively for its potential therapeutic applications in various diseases. BI-1 was initially identified as a suppressor of Bax-induced apoptosis, a key process in programmed cell death. Since then, BI-1 has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further research.
Mecanismo De Acción
The mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is not fully understood, but it is thought to involve the regulation of calcium homeostasis and the inhibition of mitochondrial permeability transition. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to interact with several proteins involved in these processes, including Bax, Bcl-2, and VDAC.
Biochemical and Physiological Effects
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of apoptosis, the regulation of calcium homeostasis, and the modulation of mitochondrial function. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has also been shown to have anti-inflammatory and anti-oxidant effects, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is its small size and ease of synthesis, making it a viable option for large-scale production. However, N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has relatively low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, the mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide. One area of focus could be the development of more potent and selective N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide analogs, which could have improved therapeutic efficacy. Another area of research could be the investigation of the role of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, further studies on the mechanism of action of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide could provide valuable insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide involves several steps, starting with the reaction of 4-bromobenzaldehyde with 2,3-dihydro-1H-indene-1,3-dione to form 4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)benzaldehyde. This intermediate is then reacted with n-butylamine to form N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide. The synthesis of N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been optimized to increase yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide has been shown to have anti-apoptotic, anti-inflammatory, and anti-oxidant effects, making it a promising candidate for further research.
Propiedades
IUPAC Name |
N-[4-(1,3-dioxoinden-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-5-16(21)20-13-10-8-12(9-11-13)17-18(22)14-6-3-4-7-15(14)19(17)23/h3-4,6-11,17H,2,5H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUVHSKCNOAJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643086 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

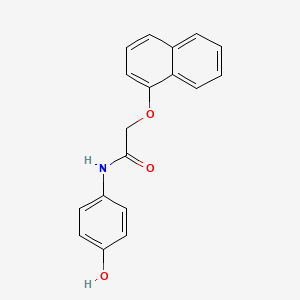
![N-(4-ethoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5830700.png)
![2-ethoxy-3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridine](/img/structure/B5830702.png)
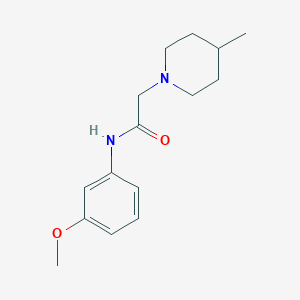

![N-cyclohexyl-3-[(4-ethoxyphenoxy)methyl]benzamide](/img/structure/B5830725.png)
![2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5830730.png)
![4-[(4-methylbenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5830743.png)
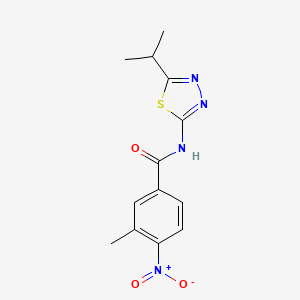
![N-[3-(N-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}ethanehydrazonoyl)phenyl]-2-methylpropanamide](/img/structure/B5830770.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![5-bromo-N-[2-(dimethylamino)ethyl]-2-thiophenesulfonamide](/img/structure/B5830780.png)
